molecular formula C25H19FN4O4 B3615198 METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE

METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE

Cat. No.: B3615198
M. Wt: 458.4 g/mol
InChI Key: CVCLUROFBXARNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C24H18FN3O3. This compound is characterized by the presence of a fluorobenzamido group, a phenyl group, and a pyrazole ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction using 2-fluorobenzoic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Final Product: The final step involves the esterification of the intermediate product with methyl benzoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE can be compared with other similar compounds, such as:

    METHYL 2-(3-FLUOROBENZAMIDO)BENZOATE: Similar in structure but lacks the pyrazole ring, leading to different chemical and biological properties.

    ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE: Contains an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

    N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-FLUOROBENZAMIDE: Contains additional methoxy groups, which can influence its biological activity and interactions.

Properties

IUPAC Name

methyl 2-[[5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O4/c1-34-25(33)18-12-6-8-14-21(18)28-24(32)19-15-27-30(16-9-3-2-4-10-16)22(19)29-23(31)17-11-5-7-13-20(17)26/h2-15H,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLUROFBXARNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.